2-Chloro-5-methoxyaniline

Overview

Description

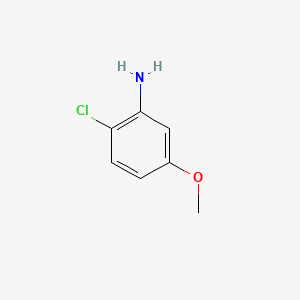

2-Chloro-5-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various chemical synthesis processes and is used as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyaniline typically involves the chlorination of 5-methoxyaniline. One common method includes the reaction of 5-methoxyaniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or platinum oxide.

Major Products Formed:

- Substituted anilines

- Quinones

- Amines

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development

2-Chloro-5-methoxyaniline is utilized in the synthesis of various pharmaceuticals. It has been involved in the preparation of compounds that act as positive allosteric modulators for metabotropic glutamate receptors, which are potential therapeutic targets for diseases such as Parkinson's disease and epilepsy . The compound serves as a key intermediate in the synthesis of 4-amino-5-chloro-2-methoxyphenyl thiocyanate, which is further explored for its pharmacological properties.

Case Study: Pain Management

A notable study demonstrated that derivatives of this compound could modulate pain responses in murine models. These compounds showed promise in providing analgesic effects when tested in vivo, indicating their potential for developing new pain management therapies .

Materials Science

Dyes and Pigments

The compound is also significant in the dye industry. It can be used to synthesize azo dyes, which are widely applied in textiles and other materials. The incorporation of this compound into dye formulations allows for enhanced colorfastness and stability under varying environmental conditions.

Table: Properties of Azo Dyes Synthesized from this compound

| Property | Value |

|---|---|

| Solubility | Slightly soluble in water |

| Colorfastness | High |

| Stability | Good under UV exposure |

Environmental Studies

Toxicological Assessments

Research has indicated that this compound poses certain toxicological risks, particularly concerning its effects on aquatic life. Studies have shown that it can be harmful if released into waterways, prompting investigations into its environmental impact and degradation pathways .

Case Study: Ecotoxicology

The ecotoxicological profile of this compound was assessed through various bioassays, revealing its potential to cause adverse effects on non-target organisms. This has led to recommendations for stricter regulations on its use and disposal to mitigate ecological risks .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound typically involves chlorination reactions followed by amination steps. For instance, a common synthetic route involves the chlorination of anisole followed by reaction with an amine source . This method highlights the compound's role as an intermediate in producing more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups influence the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

- 2-Chloro-4-methoxyaniline

- 3-Chloro-5-methoxyaniline

- 5-Chloro-2-methoxyaniline

Comparison: 2-Chloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and applications .

Biological Activity

2-Chloro-5-methoxyaniline (CAS No. 2401-24-3) is an aromatic amine with significant biological activity, making it a subject of interest in various fields, including pharmacology and environmental science. This compound is characterized by its molecular formula and a molecular weight of 157.60 g/mol. This article explores its biological properties, mechanisms of action, toxicity, and potential applications.

- Molecular Formula :

- Molecular Weight : 157.60 g/mol

- Melting Point : 23.0°C to 27.0°C

- Boiling Point : 135.0°C to 137.0°C (at 12 mmHg)

- Density : 1.261 g/mL

- Solubility : Highly soluble in organic solvents, with water solubility reported at approximately 1.03 mg/mL .

This compound exhibits biological activity primarily through its interactions with various enzyme systems and cellular pathways:

- CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, an important enzyme involved in drug metabolism, while showing no inhibition on CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selectivity may influence the pharmacokinetics of co-administered drugs.

- Cellular Toxicity : The compound is classified as an acute toxicity category 4 substance and can cause skin irritation and serious eye damage . Its effects on cellular systems indicate that it may induce oxidative stress or disrupt normal cellular functions.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

- Acute Toxicity : It is harmful if inhaled or absorbed through the skin, with specific warnings related to respiratory irritation and skin corrosion .

- Environmental Impact : As a chemical substance, it poses risks to aquatic life and may require careful management in industrial applications due to its potential for bioaccumulation .

Pharmacological Research

In recent studies, the biological activity of this compound has been explored in the context of drug development:

- Anticancer Activity : Research has indicated potential anticancer properties, particularly in inhibiting tumor growth through modulation of specific signaling pathways. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines .

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting that modifications to the aniline structure could enhance efficacy against resistant pathogens .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Weight | 157.60 g/mol |

| Melting Point | 23.0°C to 27.0°C |

| Boiling Point | 135.0°C to 137.0°C (12 mmHg) |

| Acute Toxicity Classification | Category 4 (harmful if inhaled/skin contact) |

| CYP Enzyme Inhibition | CYP1A2 (inhibitor), others not inhibited |

| Solubility | Soluble in organic solvents; low water solubility |

| Potential Applications | Anticancer research, antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-methoxyaniline, and how can researchers optimize reaction yields?

- Methodological Answer : The compound is typically synthesized in 2–3 steps from commercially available precursors. For example, describes its use as a starting material for PDE7 inhibitors, achieving a 49.5% overall yield via sequential reactions involving nucleophilic substitution and deprotection. To optimize yields, researchers should:

- Monitor reaction intermediates using thin-layer chromatography (TLC) or HPLC.

- Adjust stoichiometry and temperature for critical steps (e.g., methoxylation or chlorination).

- Purify intermediates via column chromatography to reduce side products.

- Reference synthetic protocols in peer-reviewed journals for reproducibility .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound in academic research?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for methoxy and chloro groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₈ClNO; exact mass 157.0294).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

- Elemental Analysis : Verify C, H, N, and Cl content.

- Detailed characterization data must align with guidelines for new compounds, as outlined in .

Q. How is this compound utilized as a precursor in pharmaceutical research, and what experimental models are used to evaluate its derivatives?

- Methodological Answer : It serves as a key intermediate in drug discovery, such as in the synthesis of PDE7 inhibitors (e.g., compound 26 in ). Researchers typically:

- Functionalize the aniline group to introduce target moieties (e.g., sulfonamides or heterocycles).

- Evaluate bioactivity using in vitro enzyme inhibition assays (e.g., PDE7A IC₅₀ = 31 nM) and selectivity panels (test against PDE1–PDE11 at 3 µM).

- Validate cellular activity in disease-relevant models (e.g., neuroinflammation assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Strategies include:

- Replicating experiments under standardized protocols (e.g., ATP concentration, pH, and temperature in kinase assays).

- Cross-validating results using orthogonal methods (e.g., surface plasmon resonance vs. radiometric assays).

- Performing meta-analyses of published data to identify outliers or confounding factors (e.g., solvent effects).

- Transparent reporting of synthetic and analytical methods, as emphasized in and .

Q. What strategies improve the selectivity of this compound-derived compounds in enzyme inhibition assays?

- Methodological Answer : To enhance selectivity:

- Modify substituents on the aniline ring to reduce off-target interactions (e.g., introducing bulky groups to block PDE4 binding pockets).

- Use computational docking studies to predict binding affinities for PDE subtypes.

- Conduct parallel screening against structurally related enzymes (e.g., PDE7B vs. PDE7A).

- highlights achieving >50% inhibition selectivity at 3 µM by optimizing steric and electronic properties .

Q. What methodologies ensure reproducibility when scaling up synthetic procedures for this compound-based intermediates?

- Methodological Answer : Critical steps include:

- Documenting detailed reaction parameters (e.g., solvent purity, catalyst lot numbers).

- Validating reproducibility across multiple batches via HPLC and NMR.

- Using controlled crystallization techniques to isolate stable polymorphs.

- Adhering to guidelines in for supplemental data submission, such as raw spectral files and chromatograms .

Properties

IUPAC Name |

2-chloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOUQGUQUUPGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178745 | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-24-3 | |

| Record name | 2-Chloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.